calyxin I
Description
Calyxin I is a bioactive diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, a plant traditionally used in Asian medicine. Structurally, it features a tetrahydropyranochromene core with two aromatic rings (C-aryl groups) and a unique bis-C-arylpyranoside moiety . The compound was first identified alongside its epimeric analogues, calyxin J and epicalyxin J, which share the same core but differ in stereochemistry at specific chiral centers . This compound exhibits potent antiproliferative activity against cancer cell lines, including murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells, with mechanisms linked to inhibition of NF-κB and EGFR signaling pathways . Its synthesis involves a Prins-Friedel-Crafts cascade reaction, often conducted in ionic liquids to enhance efficiency .
Properties
Molecular Formula |
C42H38O9 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(E)-1-[(2S,4S,4aS,5R,10bR)-10-hydroxy-4,5-bis(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-1,2,4,4a,5,10b-hexahydropyrano[3,4-c]chromen-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C42H38O9/c1-49-36-23-35(48)37-33-22-32(20-6-24-2-12-28(43)13-3-24)50-40(26-8-16-30(45)17-9-26)38(33)41(27-10-18-31(46)19-11-27)51-42(37)39(36)34(47)21-7-25-4-14-29(44)15-5-25/h2-5,7-19,21,23,32-33,38,40-41,43-46,48H,6,20,22H2,1H3/b21-7+/t32-,33-,38-,40+,41-/m0/s1 |
InChI Key |
UJEBJUQQVRWYAG-SOFNOPICSA-N |
Isomeric SMILES |
COC1=C(C2=C([C@@H]3C[C@@H](O[C@@H]([C@H]3[C@@H](O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)/C=C/C7=CC=C(C=C7)O |
Canonical SMILES |
COC1=C(C2=C(C3CC(OC(C3C(O2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)C(=C1)O)C(=O)C=CC7=CC=C(C=C7)O |
Synonyms |
calyxin I calyxin-I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Calyxin I belongs to the diarylheptanoid family, which includes calyxins, epicalyxins, and blepharocalyxins. Key structural comparisons are summarized below:
Key Observations :
- Stereochemical Sensitivity: this compound and its epimers (e.g., calyxin J) demonstrate how minor stereochemical changes (e.g., C-3 configuration) significantly alter bioactivity .
- π-Stacking Effects : The syn orientation of aromatic rings in this compound’s core is stabilized by π-stacking, a critical factor in stereocontrol during synthesis .
Activity Trends :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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